1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique structure that consists of a five-membered ring with three carbon atoms and two bridgehead hydrogen atoms . They have been studied for their physico-chemical properties and potential applications in drug design .
Synthesis Analysis
The synthesis of BCPs has been a subject of research for many years. A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . Another method involves a continuous flow process to generate [1.1.1]propellane, which can be derivatized into various BCP species .Molecular Structure Analysis
The molecular structure of BCPs is unique due to its three-dimensional character. This structure often exhibits improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .Chemical Reactions Analysis
BCPs can undergo various chemical reactions. For instance, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .Physical and Chemical Properties Analysis
BCPs have unique physico-chemical properties. After more than 20 years of trials, the properties of fluoro-bicyclo[1.1.1]pentanes have been studied .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPORZXMKHKXIFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C23CC(C2)(C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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